
Propyl isobutyrate
Vue d'ensemble
Description
Propyl isobutyrate, also known as propyl 2-methylpropanoate, is a compound with the molecular formula C7H14O2 . It has a fruity odor and is used in several natural products including apple, olive, spineless monkey orange, Gruyere de Comte cheese, honey, hop oil, olives, and Roman chamomile oil .
Molecular Structure Analysis
The molecular structure of propyl isobutyrate consists of a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .Chemical Reactions Analysis
Propyl isobutyrate, being an ester, reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Propyl isobutyrate has a molecular weight of 130.18, a density of 0.863 g/mL at 25°C, a melting point of -95.2°C (estimate), a boiling point of 134°C, a vapor pressure of 7.85 mmHg at 25°C, and a refractive index of n20/D 1.395 (lit.) .Applications De Recherche Scientifique
Food Industry Applications
Propyl isobutyrate is used as a flavoring agent due to its fruity aroma. It’s commonly added to beverages and food products to enhance their flavor profile. In the food industry, esters like propyl isobutyrate are essential for creating flavors that mimic natural tastes .
Perfumery and Cosmetics
In the realm of perfumery, propyl isobutyrate contributes to the fragrance profile of perfumes and scented products. Its sweet, fruity scent is valuable in formulating fragrances that are appealing and long-lasting. Esters are known for their role in the odors of flowers and fruits, which are often replicated in perfumes and cosmetics .
Pharmaceutical Applications
While specific applications of propyl isobutyrate in pharmaceuticals are not extensively documented, related esters are utilized in various medical formulations. For instance, isopropyl butyrate has been used as an intravaginal taggant in studies for a “breath test” for vaginal gel use, indicating the potential for propyl isobutyrate in similar biomedical applications .
Agricultural Uses
Propyl isobutyrate’s role in agriculture is linked to its attractiveness to certain insect species. For example, isopropyl butyrate, a closely related compound, is attractive to both sexes of the West Indian fruit fly, suggesting that propyl isobutyrate could be used in pest control strategies within agricultural settings .
Chemical Synthesis
In chemical synthesis, propyl isobutyrate can be used as a solvent or an intermediate. Its properties may make it suitable for use in synthesizing more complex chemical compounds. Esters are commonly involved in reactions such as esterification, which is fundamental in organic synthesis .
Environmental Applications
Esters like propyl isobutyrate are being explored as bio-based replacements for traditional hydrocarbon solvents. They offer a more sustainable option due to their potential biodegradability and lower toxicity. This makes them candidates for use in green chemistry applications, where environmentally friendly solvents are required .
Safety and Hazards
Mécanisme D'action
Target of Action
Propyl isobutyrate, also known as isopropyl butyrate , is primarily used as a flavoring agent and solvent. It is an electroantennographic detection (EAD) active compound that is attractive to both sexes of the West Indian fruit fly, Anastrepha obliqua . .
Mode of Action
As an ester, it can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
It is known that esters like propyl isobutyrate can generate heat through their interaction with caustic solutions .
Pharmacokinetics
It is known that propyl isobutyrate is a liquid with a vapor pressure of 6 mmhg at 20 °c , which may influence its absorption and distribution.
Result of Action
As an ester, it can react with acids to produce heat, alcohols, and acids
Action Environment
Environmental factors can influence the action, efficacy, and stability of propyl isobutyrate. For instance, it is highly flammable and can easily be ignited by heat, sparks, or flames . Its reactivity with acids and caustic solutions can also be influenced by environmental conditions .
Propriétés
IUPAC Name |
propyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUASHXSOTBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214653 | |
| Record name | Propyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/pineapple odour | |
| Record name | Propyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 134.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in organic solvents, alcohol; insoluble in water | |
| Record name | Propyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.864 (20°/20°) | |
| Record name | Propyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Propyl isobutyrate | |
CAS RN |
644-49-5 | |
| Record name | Propyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL ISOBUTYRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0080Q3HHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Propyl Isobutyrate?
A1: Propyl Isobutyrate is an ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol.
Q2: How does the presence of double bonds in similar molecules affect the atmospheric pressure plasma-enhanced chemical vapor deposition (APPECVD) process?
A2: Research comparing Propyl Isobutyrate (PiB) with Allyl Methacrylate (AMA) and other methacrylates reveals that the presence of double bonds significantly influences the APPECVD process [, , ]. While PiB, lacking double bonds, tends to fragment during deposition, AMA, with its double bond, undergoes oligomerization in the gas phase []. This difference leads to a higher deposition rate and better preservation of ester functionalities in AMA-derived coatings [, ].
Q3: How do the thermal properties of plasma-deposited films differ based on the presence of double bonds in precursor molecules like Propyl Isobutyrate?
A3: The presence of carbon-carbon double bonds in precursor molecules significantly affects the thermal properties of the resulting plasma-deposited films []. Studies show that increasing the number of double bonds in the precursor, for example, using Allyl Methacrylate (AMA) instead of Propyl Isobutyrate (PiB), leads to a higher plasma deposition rate. Additionally, these films exhibit a relatively low glass transition temperature (Tg) and demonstrate residual reactivity during the first heating cycle in Differential Scanning Calorimetry (DSC) analyses [].
Q4: What is the environmental fate of Propyl Isobutyrate and its degradation mechanism?
A4: Propyl Isobutyrate is a volatile organic compound (VOC) []. Its atmospheric degradation is primarily initiated by hydroxyl radicals (OH) []. Although specific studies on Propyl Isobutyrate degradation are limited in the provided abstracts, research on similar esters suggests that the reaction with OH radicals likely leads to the formation of secondary organic aerosols and contributes to ozone formation, ultimately impacting air quality [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










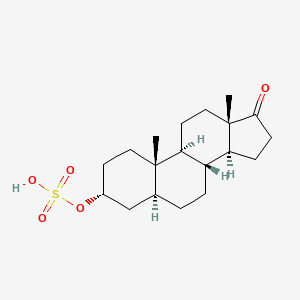
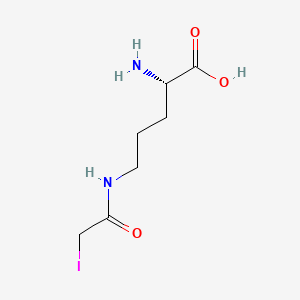
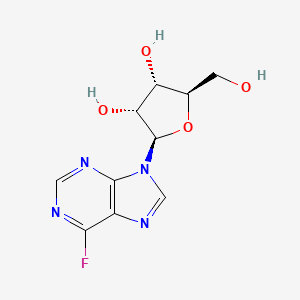
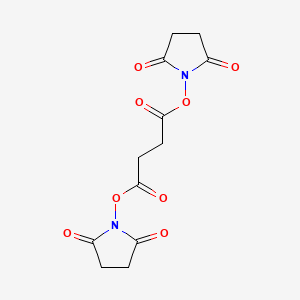
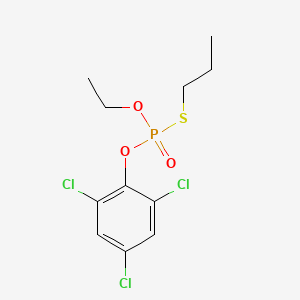
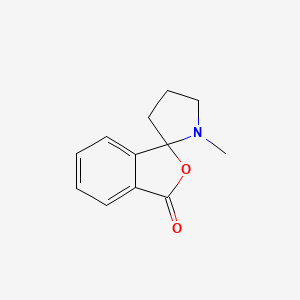
![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)